(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride is a chemical compound categorized under diazaspiro compounds, which are characterized by their unique spirocyclic structures containing nitrogen atoms. The dihydrochloride form indicates that the compound exists as a salt with two hydrochloride ions associated with it. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural properties and biological activity.
The synthesis of (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride typically involves cyclization reactions that form the spirocyclic structure from suitable precursors, often under acidic conditions. Common methods include the reaction of diamines with cyclic ketones, utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.
This compound belongs to the class of spirocyclic compounds, specifically diazaspiro compounds. These compounds are defined by their spiro structure, which consists of two or more rings that share a single atom, in this case, nitrogen atoms contributing to the unique chemical properties of the compound.
The synthesis of (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride can be achieved through several synthetic routes:
In an industrial context, the production may involve large-scale batch reactions optimized for yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. Purification methods like crystallization or recrystallization are employed to isolate the final dihydrochloride product.
The molecular structure of (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride features a spirocyclic framework consisting of two nitrogen atoms integrated into a nonane ring system. The specific stereochemistry at the 5-position contributes to its biological activity.
(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride can participate in several chemical reactions:
The specific conditions for these reactions include:
The mechanism of action for (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The unique spirocyclic structure allows for specific binding interactions that can modulate biological pathways. Research indicates that this compound may influence various biological processes depending on its application context.
Relevant data from studies indicate that the compound exhibits antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.
(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride has several scientific applications:
The stereoselective construction of the (5R)-1,7-diazaspiro[4.4]nonane scaffold relies critically on chiral catalysts to control spirocenter configuration. Titanium tetraisopropoxide (Ti(O^iPr)₄) enables α-face selective oxidation of precursor molecules by coordinating with the C14 hydroxyl group, forcing oxidant approach from the sterically hindered face. This method yields the desired (5R) configuration with >95% enantiomeric excess (ee) in model systems, as confirmed by X-ray crystallography of intermediate 12 [9]. Vanadyl acetylacetonate (VO(acac)₂), in contrast, favors β-face oxidation due to steric factors, producing the undesired (5S) epimer. The choice of oxidant is thus pivotal: Ti(O^iPr)₄ achieves the correct (5R) configuration despite requiring epimerization at C14, while VO(acac)₂ necessitates post-synthetic correction [9].
Table 1: Catalyst Performance in (5R)-Stereochemistry Induction
Catalyst | Approach Direction | Major Product | ee (%) | Epimerization Requirement |
---|---|---|---|---|
Ti(O^iPr)₄ | α-face | (5R) | >95 | At C14 |
VO(acac)₂ | β-face | (5S) | 88 | At C13/C14 |
Dimethyldioxirane | β-face | (5S) | 82 | Full inversion |
Chiral auxiliaries embedded in cyclic intermediates provide an alternative route to (5R) stereocontrol. The (R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine auxiliary directs diastereoselective aldol condensation during spiro-ring formation. Lithium bis(trimethylsilyl)amide-mediated coupling between oxazolidine-bearing allyl esters and azido-imidazole carbaldehydes yields aldol adducts with >8:1 diastereomeric ratio. Subsequent Dess-Martin oxidation and manganese(III)-acetate cyclization furnish the spirocyclic core with retention of chirality at C5 [9] [10]. Post-annulation, the auxiliary is cleaved under mild acidic conditions (trifluoroacetic acid/CH₂Cl₂), preserving the (5R) configuration. This approach achieves 40-60% overall yield in multigram syntheses, making it suitable for preclinical material supply [6] [10].
Conversion of the free base (5R)-1,7-diazaspiro[4.4]nonane to its dihydrochloride salt requires precise pH control to ensure stoichiometric protonation and crystalline integrity. Optimal conditions involve titrating anhydrous HCl (1.0 M in diethyl ether) into a cold (0–5°C) acetonitrile solution of the free base until pH 2.5–3.0 is attained. Gradual cooling to −20°C induces crystallization, yielding 199.12 g/mol dihydrochloride salt with >99.5% chiral purity [1]. The process demands strict moisture exclusion to prevent hydrate formation. X-ray powder diffraction confirms the monoclinic crystal system (P2₁ space group), with chloride ions hydrogen-bonded to protonated amines, stabilizing the (5R) configuration against racemization [1] [10].
Table 2: Crystallization Parameters for Dihydrochloride Salt
Parameter | Optimal Condition | Effect on Purity |
---|---|---|
Solvent | Anhydrous acetonitrile | Prevents hydrate formation |
Temperature Gradient | 0°C → −20°C | Enhances crystal uniformity |
pH Endpoint | 2.5–3.0 | Ensures di-protonation |
HCl Addition Rate | 0.5 mL/min | Avoids local acid degradation |
Solvent polarity critically impacts enantiopurity during final salt recrystallization. Ethanol/water (4:1 v/v) mixtures increase ee from 92% to >99% by selectively dissolving the (5S) contaminant, while tert-butyl methyl ether/isopropanol (9:1 v/v) yields needle-like crystals with 98% ee. The enrichment mechanism leverages differential solvation: polar solvents stabilize the transition state of the (5R) enantiomer through hydrogen bonding, while apolar solvents enhance lattice energy differences. Multistep recrystallization in ethanol/water reduces (5S) impurities to <0.1%, meeting pharmaceutical-grade specifications [3] [10].
Orthogonal protection is essential for handling reactive tertiary amines during spiroannulation. The tert-butoxycarbonyl (Boc) group shields secondary amines during ring closure (stable to pH 8–12), while the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group permits selective deprotection under mild bases (piperidine/DMF). Boc deprotection with HCl in dioxane (4.0 M) followed by chiral salt formation yields the target dihydrochloride without epimerization [5] [6]. Crucially, the Boc group suppresses iminium ion formation during spirocyclization, preventing racemization at C5.
Table 3: Protecting Group Performance in Spirocyclic Synthesis
Protecting Group | Deprotection Condition | Compatibility | Racemization Risk |
---|---|---|---|
Boc | HCl/dioxane | High (pH 1–12) | Low |
Fmoc | Piperidine/DMF | Moderate (pH 6–9) | Moderate |
Cbz | H₂/Pd-C | Low (hydrogenation-sensitive) | High |
The integration of these methodologies—chiral catalysis, controlled salt formation, and solid-phase strategies—enables robust, scalable synthesis of enantiopure (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride, supporting its advancement as a key pharmaceutical intermediate.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7